molecular formula C17H13F2NO5 B2495235 {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE CAS No. 1794883-77-4

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE

Cat. No.: B2495235
CAS No.: 1794883-77-4
M. Wt: 349.29
InChI Key: KFPXIZWYQDQTHL-UHFFFAOYSA-N
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Description

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2H-1,3-benzodioxole-5-carboxylate is a synthetic organic compound characterized by a 2H-1,3-benzodioxole core esterified with a carbamoyl methyl group linked to a 2,4-difluorophenylmethyl moiety. The benzodioxole scaffold is notable for its metabolic stability and electron-rich aromatic system, which may enhance binding affinity in biological targets . The 2,4-difluorophenyl group contributes to lipophilicity and resistance to oxidative metabolism, a common strategy in drug design to improve pharmacokinetic profiles.

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO5/c18-12-3-1-11(13(19)6-12)7-20-16(21)8-23-17(22)10-2-4-14-15(5-10)25-9-24-14/h1-6H,7-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPXIZWYQDQTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OCC(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzodioxole ring and the difluorophenyl group. These intermediates are then coupled through a series of reactions, including carbamoylation and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the application, but often include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural Features :

  • Imp. A (EP): 3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Imp. B (EP) : Z-isomer of Imp. A .

Comparison :

Parameter Target Compound Risperidone Impurities (A/B)
Core Structure Benzodioxole carboxylate Piperidine-pyrimidinone fused ring
Fluorine Substitution 2,4-Difluorophenyl 2,4-Difluorophenyl (same position)
Functional Groups Carbamoyl methyl ester Hydroxyimino methyl, piperidine, pyrimidinone
Therapeutic Context Hypothesized CNS/anti-inflammatory Antipsychotic (Risperidone-related)

The shared 2,4-difluorophenyl group suggests both compounds may exhibit enhanced metabolic stability. However, the benzodioxole core in the target compound contrasts with the piperidine-pyrimidinone system in Risperidone impurities, which are critical for dopamine/serotonin receptor interactions in antipsychotics. The carbamoyl ester in the target compound may confer different solubility and bioavailability profiles compared to the polar hydroxyimino group in the impurities .

Wyeth’s Benzofuran Carboxamide Derivative

Structural Features: 5-Cyclopropyl-2-(4-fluorophenyl)-6-[(2-hydroxyethyl)(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide .

Comparison :

Parameter Target Compound Wyeth Benzofuran Carboxamide
Core Structure Benzodioxole carboxylate Benzofuran carboxamide
Fluorine Substitution 2,4-Difluorophenyl (di-ortho/meta) 4-Fluorophenyl (para)
Functional Groups Carbamoyl methyl ester Methylsulfonyl, hydroxyethyl, cyclopropyl
Solubility Modifiers Ester group (moderate polarity) Hydroxyethyl and sulfonamide (high polarity)

The benzofuran carboxamide’s para-fluorophenyl group and polar sulfonamide moiety enhance aqueous solubility, as evidenced by its formulation with surfactants in Wyeth’s patent . In contrast, the target compound’s 2,4-difluorophenyl group and ester linkage may prioritize membrane permeability over solubility.

Research Findings and Implications

  • Metabolic Stability : Fluorination at the 2,4-positions in both the target compound and Risperidone impurities likely reduces cytochrome P450-mediated metabolism, extending half-life .
  • Therapeutic Potential: The benzodioxole core’s rigidity may favor CNS penetration, whereas Wyeth’s benzofuran derivative’s polar groups align with peripheral target engagement .
  • Synthetic Challenges : The carbamoyl ester in the target compound may require specialized coupling reagents to avoid hydrolysis, a concern less prevalent in the stable sulfonamide group of Wyeth’s compound .

Biological Activity

The compound {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 2H-1,3-benzodioxole-5-carboxylate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C16H11F4NO3C_{16}H_{11}F_{4}NO_{3}, and it features a unique arrangement of difluorophenyl and benzodioxole groups. The presence of fluorine atoms is significant as they can influence the compound's biological interactions.

Physical Properties

  • Molecular Weight : 341.26 g/mol
  • CAS Number : 1794917-31-9

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzymatic activity by binding to active or allosteric sites, thereby modulating cellular pathways involved in inflammation and cancer progression.

Pharmacological Potential

Research indicates that compounds with similar structures have shown promising pharmacological properties, including:

  • Anti-inflammatory effects : By modulating inflammatory pathways.
  • Anticancer activity : Potential to inhibit tumor growth through various mechanisms.

Case Studies and Experimental Data

Recent studies have explored the biological implications of this compound:

  • In vitro Studies :
    • The compound has been tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential anticancer properties.
    • Anti-inflammatory assays demonstrated significant reductions in pro-inflammatory cytokines in treated cells compared to controls.
  • Mechanistic Studies :
    • Enzyme assays revealed that the compound effectively inhibits specific kinases involved in cancer signaling pathways.
    • Binding affinity studies using surface plasmon resonance (SPR) showed high affinity for certain receptor targets, indicating potential for therapeutic applications.

Table of Biological Activities

Activity TypeObserved EffectReference Source
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine levels
Enzyme inhibitionInhibition of specific kinases

Q & A

Q. What experimental and computational tools elucidate reaction mechanisms in synthesis?

  • Integrated Approach :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps (e.g., acyl transfer vs. nucleophilic attack) .
  • DFT Transition State Analysis : Map energy barriers for carbamate formation (e.g., tetrahedral intermediate stabilization via hydrogen bonding) .

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